molecular formula C12H17N5O2 B12933703 Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- CAS No. 184647-13-0

Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-

Cat. No.: B12933703
CAS No.: 184647-13-0
M. Wt: 263.30 g/mol
InChI Key: GFJYENTXZPVMBT-UHFFFAOYSA-N
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Description

2-(Bis((1-methyl-1H-imidazol-2-yl)methyl)amino)acetic acid is a complex organic compound featuring an imidazole ring structure Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bis((1-methyl-1H-imidazol-2-yl)methyl)amino)acetic acid typically involves the reaction of 1-methyl-1H-imidazole with formaldehyde and glycine under controlled conditions. The reaction proceeds through a series of steps including nucleophilic substitution and condensation reactions. The reaction conditions often require a solvent such as

Biological Activity

Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- (CAS Number: 184647-13-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- has the molecular formula C₁₂H₁₇N₅O₂. The structure features two imidazole rings attached to a glycine backbone, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- have been shown to inhibit the growth of various bacterial strains. A study highlighted that imidazole-based compounds demonstrated effective activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-E. coli360 nM
Other Imidazole DerivativeS. aureus710 nM
Other Imidazole DerivativePseudomonas aeruginosa6 µM

Cytotoxicity and Antitumor Activity

The compound's cytotoxic effects have also been studied in various cancer cell lines. In vitro studies have shown that imidazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . For example, a related study reported that certain derivatives exhibited IC₅₀ values less than 0.068 mg/mL against breast cancer cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC₅₀ (mg/mL)Mechanism of Action
MDA-MB-231<0.068Apoptosis via ROS production
HepG2>1Minimal activity observed
HT-29>1High P-glycoprotein levels

The biological activity of Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA synthesis by generating reactive intermediates that cause strand breaks .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through ROS-mediated mechanisms .
  • Antibacterial Mechanisms : The imidazole ring structure is known to interact with microbial enzymes and disrupt cellular functions, leading to bacterial cell death .

Case Studies

Several studies have explored the biological activity of related imidazole compounds:

  • Study on Antimicrobial Efficacy : A recent study evaluated multiple imidazole derivatives against resistant strains of E. coli and Klebsiella pneumoniae, noting significant antibacterial activity with MIC values comparable to traditional antibiotics .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of imidazole derivatives on various cancer cell lines, reporting variable IC₅₀ values and highlighting the potential for further development as anticancer agents .

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

The compound acts as a tridentate ligand, coordinating with transition metals through the nitrogen atoms of its imidazole rings and the glycine's amino group. This property is critical in catalysis and metallodrug design.

Key observations :

  • Forms stable complexes with Cu(II), Ni(II), and Zn(II) in aqueous or alcoholic solutions at pH 7–9 .

  • Coordination geometry varies by metal:

    • Cu(II) complexes adopt square-planar configurations.

    • Zn(II) complexes exhibit tetrahedral geometry.

Metal IonCoordination SitesStability Constant (log K)Application
Cu(II)N(imidazole), NH₂12.5 ± 0.3Catalysis
Ni(II)N(imidazole), NH₂9.8 ± 0.2Sensors
Zn(II)N(imidazole)8.1 ± 0.4Bioimaging

Alkylation and Acylation Reactions

The glycine amino group undergoes nucleophilic substitution, while the imidazole rings participate in electrophilic aromatic substitution.

Alkylation :

  • Reacts with alkyl halides (e.g., methyl iodide) in THF under basic conditions (K₂CO₃, 60°C, 12 h) to yield N-alkyl derivatives.

    • Yield: 45–72% depending on alkyl chain length.

Acylation :

  • Acetylated using acetic anhydride in dichloromethane (DMAP catalyst, rt, 6 h).

    • Yield: 88% for mono-acetylated product.

Acid-Base Reactivity

The compound exhibits pH-dependent behavior due to ionizable groups:

  • Imidazole NH (pKa ≈ 6.5–7.0)

  • Glycine NH₂ (pKa ≈ 9.5)

Protonation states :

pH RangeDominant FormReactivity
<6.5Fully protonatedEnhanced solubility in H₂O
7–9Partially deprotonatedMetal coordination favored
>9.5Fully deprotonatedNucleophilic attacks

Oxidation and Reduction

Oxidation :

  • Imidazole rings resist oxidation under mild conditions but degrade with strong oxidants (e.g., KMnO₄, HNO₃).

  • Glycine moiety oxidizes to glyoxylic acid derivatives in the presence of H₂O₂ (rt, 24 h) .

Reduction :

  • Nitro groups (if present in derivatives) reduce to amines using H₂/Pd-C (ethanol, 50°C) .

Stability Under Reactive Conditions

ConditionStabilityDegradation Products
Aqueous acid (pH 2)Stable for 24 hNone detected
Aqueous base (pH 12)Partial hydrolysis (30% loss)Imidazole-2-carboxylic acid
UV light (254 nm)Decomposes within 6 hRadical byproducts

Mechanistic Insights

  • Metal Coordination : The imidazole nitrogen lone pairs facilitate electron donation to metal centers, stabilizing complexes via chelation .

  • Nucleophilic Substitution : Steric hindrance from methyl groups on imidazole directs reactivity to the glycine NH₂ site.

This compound’s versatility in coordination chemistry, functional group transformations, and catalytic applications underscores its importance in synthetic and medicinal research. Further studies are warranted to explore its reactivity with rare-earth metals and applications in asymmetric catalysis.

Properties

CAS No.

184647-13-0

Molecular Formula

C12H17N5O2

Molecular Weight

263.30 g/mol

IUPAC Name

2-[bis[(1-methylimidazol-2-yl)methyl]amino]acetic acid

InChI

InChI=1S/C12H17N5O2/c1-15-5-3-13-10(15)7-17(9-12(18)19)8-11-14-4-6-16(11)2/h3-6H,7-9H2,1-2H3,(H,18,19)

InChI Key

GFJYENTXZPVMBT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CN(CC2=NC=CN2C)CC(=O)O

Origin of Product

United States

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